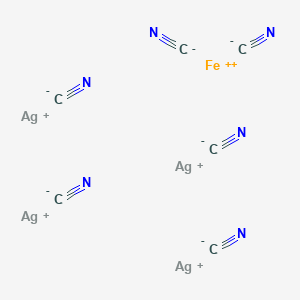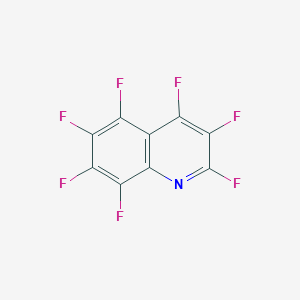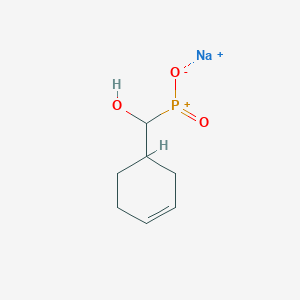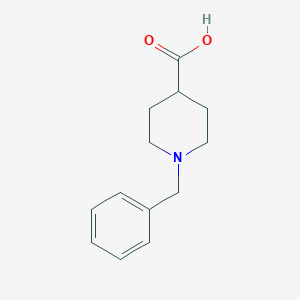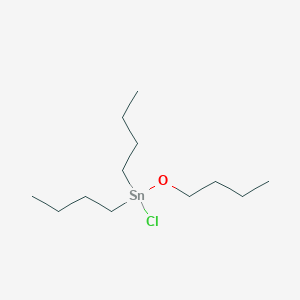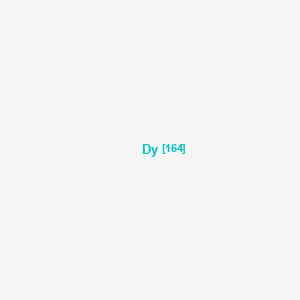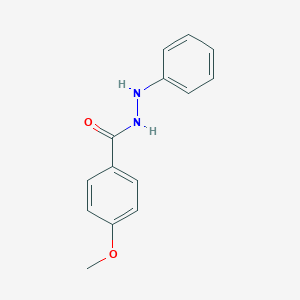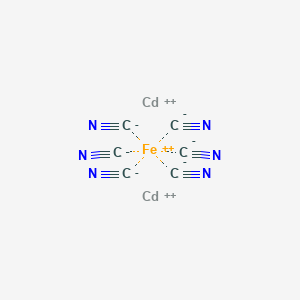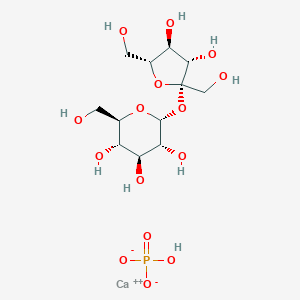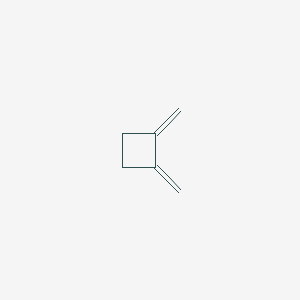
Cyclobutane, 1,2-bis(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane, 1,2-bis(methylene)- is a cyclic organic compound that has been extensively studied due to its unique properties and potential applications in various fields. This compound is also known as dibromocyclobutane or DCB and is commonly used as a cross-linking agent in polymer chemistry.
Applications De Recherche Scientifique
Cyclobutane, 1,2-bis(methylene)- has been extensively studied for its potential applications in various fields. In polymer chemistry, DCB is commonly used as a cross-linking agent for polyethylene and other polymers. The compound has also been studied as a potential monomer for the synthesis of new polymers with unique properties.
In addition to its applications in polymer chemistry, Cyclobutane, 1,2-bis(methylene)- has also been studied for its potential use as a drug delivery system. Researchers have investigated the use of DCB as a carrier for various drugs, including anticancer agents and antibiotics. The unique properties of this compound, including its ability to cross-link with other molecules, make it an attractive candidate for drug delivery applications.
Mécanisme D'action
The mechanism of action of Cyclobutane, 1,2-bis(methylene)- is not well understood. However, it is believed that the compound acts as a cross-linking agent by forming covalent bonds with other molecules. This cross-linking process can lead to changes in the physical and chemical properties of the molecules, including increased stability and resistance to degradation.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cyclobutane, 1,2-bis(methylene)- are not well studied. However, research has shown that the compound can cause DNA damage in cells, which may have implications for its use in drug delivery applications. More research is needed to fully understand the potential effects of this compound on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyclobutane, 1,2-bis(methylene)- in lab experiments is its ability to cross-link with other molecules. This property makes it an attractive candidate for use as a cross-linking agent in polymer chemistry and drug delivery applications. However, the compound's potential effects on biological systems, as well as its limited solubility in certain solvents, may limit its use in certain experiments.
Orientations Futures
There are several potential avenues for future research on Cyclobutane, 1,2-bis(methylene)-. One area of interest is the use of this compound as a monomer for the synthesis of new polymers with unique properties. Researchers may also investigate the potential use of DCB as a carrier for other types of drugs, including gene therapies and vaccines. Additionally, more research is needed to fully understand the potential effects of this compound on biological systems, including its potential for DNA damage and other toxic effects.
Méthodes De Synthèse
Cyclobutane, 1,2-bis(methylene)- can be synthesized by the reaction of 1,2-dibromoethane with sodium or potassium metal in anhydrous ether. The reaction produces a yellowish-white crystalline solid, which can be purified by recrystallization from ethanol or water. The yield of this reaction is typically high, and the compound can be obtained in pure form with relative ease.
Propriétés
Numéro CAS |
14296-80-1 |
|---|---|
Nom du produit |
Cyclobutane, 1,2-bis(methylene)- |
Formule moléculaire |
C6H8 |
Poids moléculaire |
80.13 g/mol |
Nom IUPAC |
1,2-dimethylidenecyclobutane |
InChI |
InChI=1S/C6H8/c1-5-3-4-6(5)2/h1-4H2 |
Clé InChI |
QOFLWDYWJZBWHM-UHFFFAOYSA-N |
SMILES |
C=C1CCC1=C |
SMILES canonique |
C=C1CCC1=C |
Point d'ébullition |
64.0 °C |
Autres numéros CAS |
14296-80-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



